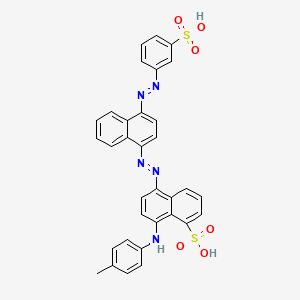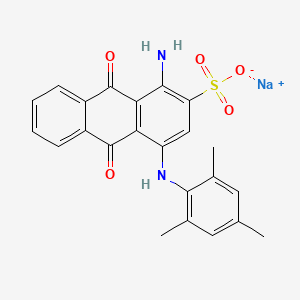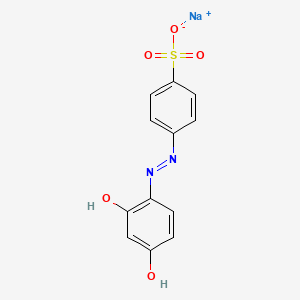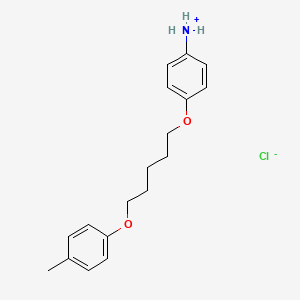
ANILINE, p-(5-(p-TOLYLOXY)PENTYLOXY)-, HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
1. Synthesis and Characterization in Energetic Materials
Aniline hydrochloride derivatives are used in the synthesis of energetic materials. For instance, Xu Bing-tao et al. (2017) explored the synthesis and characterization of pentazole anion from 3,5-dimethyl-4-hydroxy aniline hydrochloride in the context of energetic materials (Xu Bing-tao et al., 2017).
2. Impact on Water Treatment Processes
Tekle-Röttering et al. (2016) investigated the reaction of anilines with ozone in water treatment, highlighting their high reactivity and the complex interaction with ozone, which is crucial for understanding the treatment of water containing aniline derivatives (Tekle-Röttering et al., 2016).
3. Role in Liquid Crystal Research
The study of thermodynamic parameters in liquid crystals also involves aniline derivatives. Latha et al. (2011) examined thermodynamic parameters using compounds like N-(p-n-pentyloxy benzylidene)-p-n-pentyl aniline, shedding light on molecular interactions in liquid crystalline phases (Latha et al., 2011).
4. Exploration in Microbial Models of Mammalian Metabolism
Research by Smith and Rosazza (1974) on microbial models for mammalian metabolism involved aniline derivatives, illustrating their potential for generating phenolic metabolites similar to mammalian systems (Smith & Rosazza, 1974).
5. Involvement in Drug Synthesis
Aniline derivatives play a role in the synthesis of drugs. Gryaznov and Letsinger (1992) demonstrated the use of aniline in the selective O-phosphitilation process, crucial for synthesizing oligonucleotide analogs with sensitive substituents (Gryaznov & Letsinger, 1992).
Propriétés
Numéro CAS |
101781-61-7 |
|---|---|
Nom du produit |
ANILINE, p-(5-(p-TOLYLOXY)PENTYLOXY)-, HYDROCHLORIDE |
Formule moléculaire |
C18H24ClNO2 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-5-9-17(10-6-15)20-13-3-2-4-14-21-18-11-7-16(19)8-12-18;/h5-12H,2-4,13-14,19H2,1H3;1H |
Clé InChI |
GSDQTUCNFIUNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
SMILES canonique |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



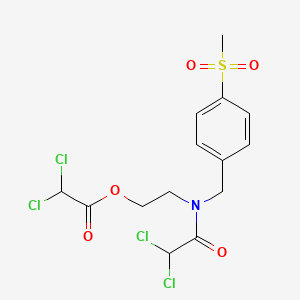
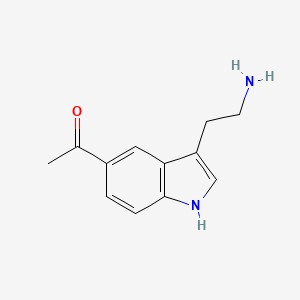
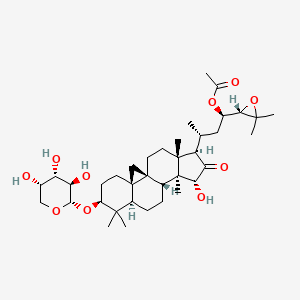
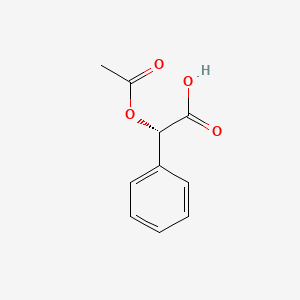

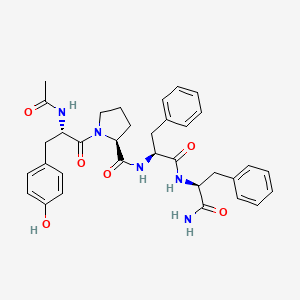

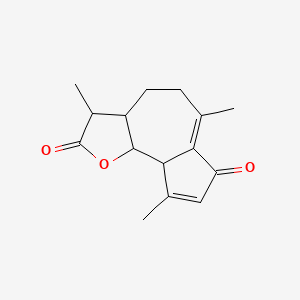
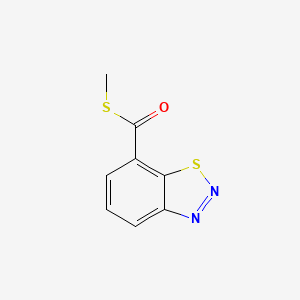
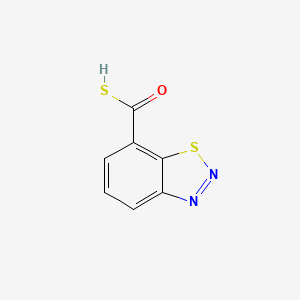
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
